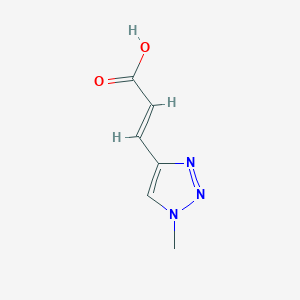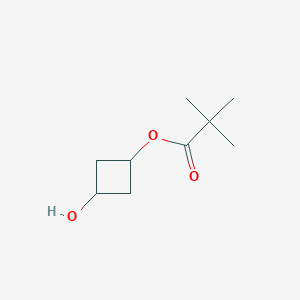
3-Hydroxycyclobutyl pivalate
Vue d'ensemble
Description
3-Hydroxycyclobutyl pivalate, also known as 3-HO-CP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless to yellow liquid with a molecular weight of 172.22 .
Molecular Structure Analysis
The molecular formula of 3-Hydroxycyclobutyl pivalate is C9H16O3 . The InChI code is 1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3/t6-,7+ .Physical And Chemical Properties Analysis
3-Hydroxycyclobutyl pivalate is a colorless to yellow liquid with a molecular weight of 172.22 . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Pivalate is crucial in synthesizing cyclopropanes, structural motifs found in numerous bioactive molecules. The use of pivalate bases has been pivotal in developing methods for cyclopropanation reactions, which involve the intramolecular coupling of two C-H bonds. This methodology has broad applications in generating diverse arylcyclopropanes and has been applied to the concise synthesis of bioactive compounds like lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).
Organic Light Emitting Diodes (OLEDs) and Solar Cells
Research on organozinc pivalates interacting with anthranils to produce anilines derivatives, which cyclize under acidic conditions to provide condensed quinolines, highlights pivalate's role in developing materials for OLEDs and solar cells. These compounds are particularly noted for their high photoluminescence quantum yields and suitability as hole-transporting materials in perovskite solar cells (Li et al., 2018).
Synthesis of Stereotriads
Pivalate has been used in the oxymercuration of substituted cyclopropylcarbinols to access stereotriads, highlighting its utility in complex organic synthesis and the creation of molecules with precise stereochemical configurations (Cossy et al., 2001).
Material Science Applications
The synthesis of 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones as sensitizers for TiO2 solar cells demonstrates pivalate derivatives' potential in enhancing solar-light-to-electricity conversion efficiency. This research provides a foundation for the development of more efficient solar energy harvesting technologies (Matsui et al., 2003).
Nitroxyl (HNO) Donors
Studies on acyloxy nitroso compounds, including pivalate derivatives, have revealed their capability as HNO donors, with applications in biological systems where HNO's unique reactivity and biological activities are of interest. These compounds' kinetics, reactions with thiols, and vasodilation properties have been explored, demonstrating their potential in medicinal chemistry (Shoman et al., 2011).
Safety and Hazards
Orientations Futures
While specific future directions for 3-Hydroxycyclobutyl pivalate are not mentioned in the available resources, it’s worth noting that structurally well-defined Mn/Fe-oxo pivalate and isobutyrate building blocks have been explored in the formation of cluster-based coordination polymers (CCPs) assemblies . This suggests potential future directions in the field of CCPs.
Propriétés
IUPAC Name |
(3-hydroxycyclobutyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWHHZSWFRKEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclobutyl pivalate | |
CAS RN |
1089709-03-4 | |
| Record name | 3-hydroxycyclobutyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B3380384.png)
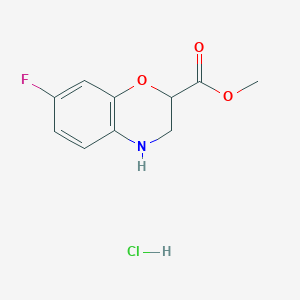
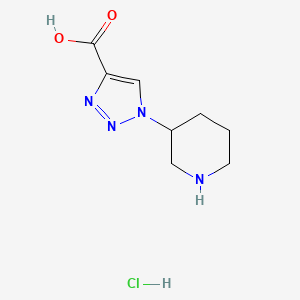
![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile](/img/structure/B3380406.png)
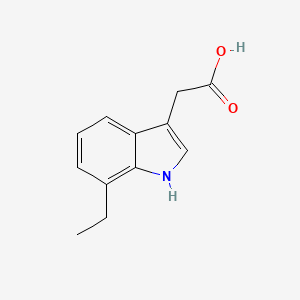

![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)
![2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3380438.png)
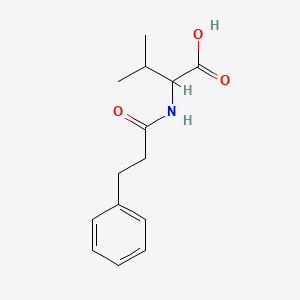

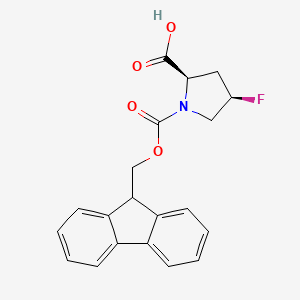
![4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B3380476.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3380478.png)
